![molecular formula C18H16Cl2N2O3 B3397152 N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1021208-23-0](/img/structure/B3397152.png)
N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 392.24 g/mol.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer effects. It has also been proposed that N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide may interact with metal ions, leading to its fluorescent properties.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines and to induce apoptosis in cancer cells. This compound has also been found to have antibacterial properties against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide. One potential area of investigation is its use as a catalyst in organic reactions. This compound may also be further studied for its anti-inflammatory and anti-cancer properties. Additionally, research may be conducted on the development of more water-soluble derivatives of N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide for improved bioavailability in experiments.
In conclusion, N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has shown promise in various fields of scientific research. Its potential applications in anti-inflammatory, anti-cancer, and antibacterial research, as well as its use as a fluorescent probe for detecting metal ions, make it a valuable compound for further investigation. While there are limitations to its use in lab experiments, the ease of synthesis and accessibility of this compound make it a valuable tool for scientific research.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-11(23)22-7-6-12-2-4-14(9-16(12)22)21-18(24)10-25-17-5-3-13(19)8-15(17)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBOAAEUNIWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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